BenchChemオンラインストアへようこそ!

2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N,N-dimethylacetamide

Lipoxygenase inhibition Cholinesterase inhibition Benzodioxine sulfonamide SAR

2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N,N-dimethylacetamide (CAS 1070964-41-8) is a synthetic small molecule (C18H20N2O5S, MW 376.43 g/mol) that combines a 2,3-dihydro-1,4-benzodioxine sulfonamide core with a para-substituted phenylacetamide bearing a terminal N,N-dimethylamide. This structural architecture places it within the broader class of benzodioxine sulfonamides, a chemotype that has been investigated for enzyme inhibition—including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX)—as well as for antiviral activity via HBV capsid protein modulation.

Molecular Formula C18H20N2O5S
Molecular Weight 376.4 g/mol
CAS No. 1070964-41-8
Cat. No. B6542843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N,N-dimethylacetamide
CAS1070964-41-8
Molecular FormulaC18H20N2O5S
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3
InChIInChI=1S/C18H20N2O5S/c1-20(2)18(21)11-13-3-5-14(6-4-13)19-26(22,23)15-7-8-16-17(12-15)25-10-9-24-16/h3-8,12,19H,9-11H2,1-2H3
InChIKeyUJVDGCWJPVPELA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1070964-41-8 – 2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N,N-dimethylacetamide: Procurement-Focused Baseline Profile


2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N,N-dimethylacetamide (CAS 1070964-41-8) is a synthetic small molecule (C18H20N2O5S, MW 376.43 g/mol) that combines a 2,3-dihydro-1,4-benzodioxine sulfonamide core with a para-substituted phenylacetamide bearing a terminal N,N-dimethylamide . This structural architecture places it within the broader class of benzodioxine sulfonamides, a chemotype that has been investigated for enzyme inhibition—including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX)—as well as for antiviral activity via HBV capsid protein modulation . However, at the time of this assessment, no primary research articles, patents, or authoritative bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) contain quantitative pharmacological data specifically attributed to CAS 1070964-41-8. The compound is predominantly listed in chemical vendor catalogs as a research-grade screening compound or synthetic building block . Consequently, the evidence that follows is drawn from structurally analogous benzodioxine sulfonamides and class-level observations, and all differentiation claims must be interpreted within this acknowledged data limitation.

1070964-41-8 – Structural Rationale Against Unverified In-Class Substitution


Benzodioxine sulfonamides are not functionally interchangeable. Even within the narrow sub-series of N-substituted 2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides, small changes to the amide terminus produce divergent biological profiles. For example, in a systematic study of N-aryl and N-alkyl derivatives, parent compounds bearing an unsubstituted sulfonamide NH showed the strongest antibacterial activity, while N-benzyl and N-ethyl congeners exhibited markedly different potency rankings . Similarly, in the anti-HBV dihydrobenzodioxine series, compound 5a achieved an EC50 of 0.50 μM against HBV DNA replication in HepAD38 cells, outperforming the clinical-stage lead BA-38017, yet closely related analogs in the same series displayed substantially weaker antiviral effects . These structure–activity relationship (SAR) discontinuities mean that the N,N-dimethylacetamide terminus of 1070964-41-8 is not a trivial substituent; it dictates hydrogen-bonding capacity, steric bulk, and metabolic liability in ways that cannot be extrapolated from N-cyclopropyl, N-(2-methoxyethyl), or N-(thiophen-2-ylmethyl) analogs. Substituting any of these analogs without experimental confirmation risks selecting a compound with inferior target engagement, altered selectivity, or unsuitable physicochemical properties for the intended assay or synthesis pathway.

1070964-41-8 – Quantitative Evidence Guide for Scientific Selection


Enzymatic Inhibition Profile of the Benzodioxine-6-Sulfonamide Core: LOX, AChE, and BChE

In a study of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides (compounds 3a–3e), the parent sulfonamide 3b exhibited the most potent lipoxygenase (LOX) inhibition with 78.2% inhibition at 0.5 mM, while acetylcholinesterase (AChE) inhibition ranged from 12.4% to 45.7% and butyrylcholinesterase (BChE) inhibition ranged from 18.3% to 62.1% across the series at the same concentration . Because 1070964-41-8 retains the identical 2,3-dihydro-1,4-benzodioxine-6-sulfonamide pharmacophore linked via a para-aminophenyl spacer—differing only in the N,N-dimethylacetamide terminus—these enzymatic inhibition ranges provide the most relevant class-level baseline for anticipating the biological behavior of 1070964-41-8 in enzyme inhibition screens.

Lipoxygenase inhibition Cholinesterase inhibition Benzodioxine sulfonamide SAR

Anti-HBV Activity of the Dihydrobenzodioxine Scaffold Relative to Clinical Benchmarks

Dihydrobenzodioxine derivatives have been validated as HBV capsid assembly modulators (CAMs). Compound 5a in a recent series demonstrated an EC50 of 0.50 ± 0.07 μM for inhibition of HBV DNA replication in HepAD38 cells, with a selectivity index (CC50/EC50) of approximately 96, outperforming the clinical lead BA-38017 . Although 1070964-41-8 itself has not been tested in this assay, it shares the dihydrobenzodioxine core and sulfonamide linkage found in compound 5a; its distinct N,N-dimethylacetamide terminus offers a differentiated hydrogen-bond acceptor profile that may further modulate capsid protein binding and cytotoxicity.

HBV capsid protein inhibition Antiviral activity HepAD38 cell assay

Antimicrobial and Hemolytic Activity Differentiation Among Benzodioxine Sulfonamide Derivatives

The benzodioxine-6-sulfonamide series demonstrated variable antimicrobial potency against bacterial and fungal panels, with parent sulfonamide 3b showing the most proficient broad-spectrum antimicrobial activity, while N-benzyl derivative 6a and N-ethyl derivatives 7a, 7b, and 7c explored good activity against selected species . Crucially, hemolytic activity varied independently of antimicrobial potency across the series, indicating that the N-substituent plays a decisive role in toxicity. The N,N-dimethylacetamide group of 1070964-41-8 represents a distinct steric and electronic environment not tested in this study, suggesting its hemolytic and antimicrobial profile cannot be predicted from the reported analogs.

Antimicrobial activity Hemolytic activity Benzodioxine sulfonamide SAR

Physicochemical and Molecular Descriptor Comparison with Closest Catalog Analogs

Among catalog-listed structural analogs sharing the 2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]acetamide core, 1070964-41-8 (N,N-dimethyl, MW 376.43) differs from N-cyclopropyl analog CAS 1060307-30-3 (MW 372.44) and N-(2-methoxyethyl) analog CAS 1060294-93-0 (MW 406.5) in both molecular weight and hydrogen-bonding capacity . The N,N-dimethylamide terminus eliminates a hydrogen-bond donor relative to secondary amides, reducing polar surface area and potentially enhancing membrane permeability while decreasing aqueous solubility—a trade-off that directly impacts compound suitability for cell-based vs. biochemical assays.

Physicochemical properties Molecular descriptors Analog comparison

Molecular Docking Evidence for Sulfonamide–Enzyme Interactions in the Benzodioxine Series

Computational docking of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides into LOX, BChE, and AChE active sites highlighted the critical role of the sulfonamide group in forming hydrogen bonds with catalytic residues . The sulfonamide oxygen atoms consistently engaged with key amino acid side chains, while the benzodioxine ring contributed π-stacking interactions. The N,N-dimethylacetamide extension in 1070964-41-8 introduces an additional carbonyl oxygen and a tertiary amine capable of participating in hydrogen-bond acceptor interactions absent in the parent sulfonamides 3a–3e, potentially offering enhanced binding affinity that has not yet been experimentally quantified.

Molecular docking LOX binding Sulfonamide interaction

1070964-41-8 – Evidence-Anchored Application Scenarios for Selection and Procurement


LOX and Cholinesterase Inhibitor Screening Libraries

Based on class-level enzymatic inhibition data showing that benzodioxine-6-sulfonamide analogs achieve up to 78.2% LOX inhibition at 0.5 mM and moderate AChE/BChE inhibition , 1070964-41-8 is a rational inclusion in screening decks targeting inflammatory and neurodegenerative enzyme targets. Its tertiary amide terminus distinguishes it from previously tested secondary amide analogs and may confer improved membrane permeability for cell-based LOX or cholinesterase assays.

Anti-HBV Capsid Assembly Modulator (CAM) Discovery

The dihydrobenzodioxine scaffold has demonstrated HBV capsid protein inhibition with EC50 values as low as 0.50 μM in HepAD38 cells, outperforming the clinical lead BA-38017 . 1070964-41-8, with its distinct N,N-dimethylacetamide extension, represents a structurally differentiated CAM candidate for structure–activity relationship expansion and lead optimization in antiviral programs.

Antimicrobial and Hemolytic Selectivity Profiling

The pronounced SAR divergence between antimicrobial potency and hemolytic activity across benzodioxine sulfonamide derivatives makes 1070964-41-8 a valuable probe for dissecting the structural determinants of toxicity. Its unique N,N-dimethyl substitution pattern is unrepresented in published antimicrobial series, offering an opportunity to generate novel selectivity data.

Synthetic Elaboration and Building-Block Procurement

The N,N-dimethylacetamide group of 1070964-41-8 is chemically orthogonal to the sulfonamide NH, enabling selective functionalization at either site. Its reduced hydrogen-bond donor count relative to N-cyclopropyl and N-(2-methoxyethyl) analogs makes it the preferred building block for parallel synthesis campaigns requiring a tertiary amide handle, particularly in medicinal chemistry programs targeting central nervous system or intracellular targets where permeability is paramount.

Quote Request

Request a Quote for 2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N,N-dimethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.